molecular formula C8H16Cl2N4O B2403131 [1-(Oxan-4-yl)pyrazol-3-yl]hydrazine;dihydrochloride CAS No. 2247106-21-2

[1-(Oxan-4-yl)pyrazol-3-yl]hydrazine;dihydrochloride

Cat. No.: B2403131
CAS No.: 2247106-21-2
M. Wt: 255.14
InChI Key: DVBKPZDELQONSZ-UHFFFAOYSA-N
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Description

[1-(Oxan-4-yl)pyrazol-3-yl]hydrazine;dihydrochloride: is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Oxan-4-yl)pyrazol-3-yl]hydrazine;dihydrochloride typically involves the reaction of oxan-4-yl derivatives with hydrazine and pyrazole intermediates. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . The process can be summarized as follows:

    Formation of Oxan-4-yl Intermediate: This step involves the preparation of the oxan-4-yl derivative through various organic reactions.

    Reaction with Hydrazine: The oxan-4-yl intermediate is then reacted with hydrazine to form the hydrazine derivative.

    Cyclization with Pyrazole: Finally, the hydrazine derivative undergoes cyclization with a pyrazole intermediate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and controlled reaction conditions helps in optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

[1-(Oxan-4-yl)pyrazol-3-yl]hydrazine;dihydrochloride: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxan-4-yl pyrazole derivatives, while reduction could produce reduced hydrazine derivatives .

Scientific Research Applications

[1-(Oxan-4-yl)pyrazol-3-yl]hydrazine;dihydrochloride: has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [1-(Oxan-4-yl)pyrazol-3-yl]hydrazine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Properties

IUPAC Name

[1-(oxan-4-yl)pyrazol-3-yl]hydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O.2ClH/c9-10-8-1-4-12(11-8)7-2-5-13-6-3-7;;/h1,4,7H,2-3,5-6,9H2,(H,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBKPZDELQONSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=CC(=N2)NN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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